Cas no 462066-95-1 (6-Ethyl-thieno2,3-bquinoline-2-carboxylicacid)

6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound featuring a fused thienoquinoline scaffold with a carboxylic acid functional group at the 2-position and an ethyl substituent at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The carboxylic acid moiety allows for further derivatization, facilitating its use in the synthesis of bioactive molecules or functional materials. Its rigid, conjugated system may also contribute to applications in optoelectronic materials. The compound’s well-defined structure and synthetic versatility underscore its utility in research and development contexts requiring precise molecular design.
6-Ethyl-thieno2,3-bquinoline-2-carboxylicacid structure
462066-95-1 structure
Product Name:6-Ethyl-thieno2,3-bquinoline-2-carboxylicacid
CAS No:462066-95-1
MF:C14H11NO2S
MW:257.307642221451
CID:4673469
Update Time:2025-06-12

6-Ethyl-thieno2,3-bquinoline-2-carboxylicacid Chemical and Physical Properties

Names and Identifiers

    • 6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid
    • 6-ethylthieno[2,3-b]quinoline-2-carboxylic acid
    • ASN 02137205
    • AC1LMNEI
    • Oprea1_220849
    • MLS000714128
    • HMS2630A19
    • ZINC19523018
    • SMR000273608
    • ST50309905
    • 6-ethylthiopheno[2,3-b]quinoline-2-carboxylic acid
    • 6-Ethyl-thieno2,3-bquinoline-2-carboxylicacid
    • Inchi: 1S/C14H11NO2S/c1-2-8-3-4-11-9(5-8)6-10-7-12(14(16)17)18-13(10)15-11/h3-7H,2H2,1H3,(H,16,17)
    • InChI Key: ZCIFZNUDMJXZDI-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CC2C1=NC1C=CC(CC)=CC=1C=2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 336
  • XLogP3: 0
  • Topological Polar Surface Area: 78.4

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 496.8±40.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

6-Ethyl-thieno2,3-bquinoline-2-carboxylicacid Security Information

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6-Ethyl-thieno2,3-bquinoline-2-carboxylicacid Related Literature

Additional information on 6-Ethyl-thieno2,3-bquinoline-2-carboxylicacid

Comprehensive Overview of 6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid (CAS No. 462066-95-1)

6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid (CAS No. 462066-95-1) is a heterocyclic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural properties. This compound belongs to the thienoquinoline family, which is known for its diverse biological activities and applications in drug discovery. The presence of both thiophene and quinoline rings in its structure makes it a promising candidate for developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Recent studies have highlighted the potential of 6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid as a key intermediate in synthesizing small-molecule inhibitors targeting specific enzymes or receptors. Researchers are particularly interested in its role in modulating protein-protein interactions, a hot topic in modern drug development. With the rise of personalized medicine and targeted therapies, this compound's ability to interact with biological targets selectively has made it a subject of intense investigation.

In addition to its pharmaceutical applications, 6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid has shown promise in material science. Its conjugated system and electron-rich structure make it suitable for developing organic semiconductors and fluorescent probes. These applications align with the growing demand for sustainable materials and green chemistry solutions, which are currently trending in scientific and industrial communities.

The synthesis of 6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid involves multi-step organic reactions, including cyclization and functional group transformations. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to improve yield and purity, addressing the industry's need for cost-effective and scalable production methods. These innovations are particularly relevant given the increasing focus on process optimization and environmental sustainability in chemical manufacturing.

From a mechanistic perspective, the compound's carboxylic acid moiety provides a versatile handle for further derivatization, enabling the creation of amide or ester derivatives. This flexibility is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates. The ethyl substituent at the 6-position further enhances the compound's lipophilicity, influencing its pharmacokinetic properties—a critical consideration in drug design.

As the scientific community continues to explore 6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid, its potential applications in bioconjugation and prodrug development are also being investigated. These areas are gaining traction due to their relevance in drug delivery systems and theragnostic approaches. Furthermore, the compound's fluorescence properties make it a candidate for bioimaging applications, aligning with the rising interest in non-invasive diagnostics.

In summary, 6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid (CAS No. 462066-95-1) represents a versatile and highly functionalized compound with broad applications in pharmaceuticals, materials science, and biotechnology. Its unique structure and adaptable chemistry position it as a valuable building block for future innovations, particularly in addressing current challenges in healthcare and sustainable technology.

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